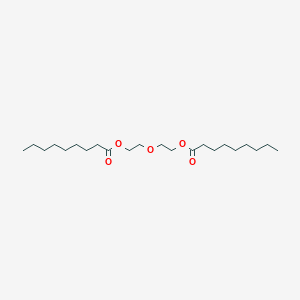
Diethylene glycol dipelargonate
Description
Diethylene glycol dipelargonate (CAS No. 106-01-4) is a diester derived from diethylene glycol and pelargonic acid (nonanoic acid, C9). Its molecular formula is C₂₂H₄₄O₅, with a molecular weight of 386.57 g/mol . Structurally, it consists of two pelargonic acid chains esterified to a diethylene glycol backbone. This compound is widely utilized in industrial and cosmetic applications due to its plasticizing and solvent properties. Key uses include:
- Rubber and polymer formulations: Acts as a plasticizer to improve flexibility and processing .
- Cosmetics: Functions as a skin conditioning agent and emollient .
- Solvent systems: Explored for partitioning studies in quantitative structure-activity relationship (QSAR) models due to its unique solvation properties .
Its safety in cosmetics is generally recognized, though concerns about penetration enhancement (similar to related glycol esters) warrant caution in formulations .
Properties
CAS No. |
106-01-4 |
|---|---|
Molecular Formula |
C22H42O5 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-(2-nonanoyloxyethoxy)ethyl nonanoate |
InChI |
InChI=1S/C22H42O5/c1-3-5-7-9-11-13-15-21(23)26-19-17-25-18-20-27-22(24)16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
RTGQGAXEHFZMBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC |
Other CAS No. |
106-01-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Glycol Diesters
Key Observations:
- Glycol backbone length and branching influence thermal stability and compatibility. Diethylene glycol derivatives balance flexibility and moderate molecular weight, while neopentyl glycol’s branching enhances thermal resistance.
- Fatty acid chain length : Pelargonic acid (C9) provides intermediate hydrophobicity compared to caprylic (C8) or capric (C10) acids, affecting solubility and penetration enhancement .
Table 2: Application-Specific Properties
| Compound | Plasticizing Efficiency | Skin Penetration Enhancement | Log P (Estimated) | Thermal Stability |
|---|---|---|---|---|
| This compound | Moderate | Low to moderate | ~7.5 | Good |
| Propylene glycol dipelargonate | Low | High | ~6.8 | Moderate |
| Triethylene glycol dipelargonate | High | Low | ~8.2 | Excellent |
| Neopentyl glycol dipelargonate | High | None reported | ~8.5 | Excellent |
Plasticizing Efficiency: Triethylene glycol dipelargonate outperforms others in rubber formulations due to its longer glycol chain, providing superior flexibility . Penetration Enhancement: Propylene glycol dipelargonate is notably effective in enhancing skin absorption of other chemicals, raising safety considerations in cosmetics . Thermal Stability: Branched (neopentyl) and longer-chain (triethylene) glycol esters exhibit higher resistance to degradation .
Solvation Properties in QSAR Models
Propylene glycol dipelargonate (PGDP) is established as a standard solvent for partition coefficient determination due to its balanced proton donor/acceptor properties, contrasting with octanol’s dominance in hydrophobicity . This compound, with a higher molecular weight and log P, may offer distinct solvation characteristics but is less studied in this context.
Q & A
Q. Table 1: Comparative Solvent Properties for Log P Determination
| Property | DGP | Octanol |
|---|---|---|
| Log P (experimental) | 4.2–5.1 | 3.0–3.5 |
| H-bond Donor Capacity | Moderate | High |
| Fragment Value Range | -0.5 to +1.8 | -1.2 to +1.2 |
| Relevance to Membranes | Non-polar domains | Polar domains |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


